Cas no 4584-63-8 (2,5-Di-tert-amylbenzoquinone)

2,5-Di-tert-amylbenzoquinone is a substituted benzoquinone derivative characterized by the presence of two tert-amyl groups at the 2 and 5 positions of the quinone ring. This compound is notable for its stability and electron-accepting properties, making it useful in organic synthesis and redox chemistry applications. The tert-amyl substituents enhance steric hindrance, improving resistance to unwanted side reactions while maintaining reactivity in controlled environments. It serves as an intermediate in the preparation of specialty chemicals, including dyes, inhibitors, and catalysts. Its well-defined structure and predictable behavior under oxidative conditions make it a valuable reagent for research and industrial processes requiring precise quinone-based chemistry.
2,5-Di-tert-amylbenzoquinone structure
2,5-Di-tert-amylbenzoquinone structure
Product Name:2,5-Di-tert-amylbenzoquinone
CAS No:4584-63-8
MF:C16H24O2
MW:248.360565185547
MDL:MFCD00142843
CID:882513
PubChem ID:87568594
Update Time:2025-05-19

2,5-Di-tert-amylbenzoquinone Chemical and Physical Properties

Names and Identifiers

    • 2,5-Di-tert-amylbenzoquinone
    • 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione
    • 2,5-Di-tert-pentyl-1,4-benzoquinone
    • 2,5-Di-tert-amylquinone
    • 2,5-Di-tert-pentylcyclohexa-2,5-diene-1,4-dione
    • 2,5-Di-t-amyl-p-benzoquinone
    • DAQ
    • 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione
    • 2,5-Di-tert-pentyl-p-benzoquinone
    • p-Benzoquinone, 2,5-di-tert-pentyl-
    • p-Benzoquinone,5-di-tert-pentyl-
    • DHXFOYLEDAOQRR-UHFFFAOYSA-N
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,
    • MDL: MFCD00142843
    • Inchi: 1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3
    • InChI Key: DHXFOYLEDAOQRR-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(C=C1C(C)(C)CC)=O)C(C)(C)CC

Computed Properties

  • Exact Mass: 248.17800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Uncertain
  • Melting Point: 135.0 to 139.0 deg-C
  • PSA: 34.14000
  • LogP: 3.86340
  • Solubility: Uncertain

2,5-Di-tert-amylbenzoquinone Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,5-Di-tert-amylbenzoquinone Pricemore >>

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abcr
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2,5-Di-tert-amylbenzoquinone; .
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Ambeed
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Additional information on 2,5-Di-tert-amylbenzoquinone

Recent Advances in the Study of 2,5-Di-tert-amylbenzoquinone (CAS: 4584-63-8) in Chemical and Biomedical Research

The compound 2,5-Di-tert-amylbenzoquinone (CAS: 4584-63-8) has recently garnered significant attention in the field of chemical and biomedical research due to its unique properties and potential applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented here is based on peer-reviewed studies and industry reports published within the last two years, ensuring the relevance and accuracy of the data.

Recent studies have highlighted the role of 2,5-Di-tert-amylbenzoquinone as a redox-active quinone derivative, which exhibits promising antioxidant and pro-oxidant properties depending on the cellular context. Researchers have explored its mechanism of action in various biological systems, including its ability to modulate oxidative stress pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can selectively induce apoptosis in cancer cells by generating reactive oxygen species (ROS), while sparing normal cells. This selective cytotoxicity makes it a potential candidate for anticancer drug development.

In addition to its anticancer properties, 2,5-Di-tert-amylbenzoquinone has been investigated for its antimicrobial activity. A recent study in the European Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to some conventional antibiotics. The study also suggested that the compound's mechanism of action involves disruption of bacterial cell membranes, which could reduce the likelihood of resistance development.

From a chemical perspective, advances in the synthesis of 2,5-Di-tert-amylbenzoquinone have been reported, with researchers developing more efficient and environmentally friendly methods. A 2022 paper in Organic Process Research & Development described a novel catalytic process that reduces the number of steps and improves the overall yield of the compound. These improvements are crucial for scaling up production for potential pharmaceutical applications.

Despite these promising findings, challenges remain in the development of 2,5-Di-tert-amylbenzoquinone for clinical use. Pharmacokinetic studies indicate that the compound has relatively low bioavailability, which may limit its therapeutic potential. However, ongoing research into formulation strategies, such as nanoparticle encapsulation, aims to address this limitation. Furthermore, comprehensive toxicological studies are needed to fully assess the safety profile of this compound before it can progress to clinical trials.

In conclusion, 2,5-Di-tert-amylbenzoquinone (CAS: 4584-63-8) represents a promising compound in chemical and biomedical research, with potential applications in cancer therapy and antimicrobial treatment. While significant progress has been made in understanding its biological activities and improving its synthesis, further research is required to overcome current limitations and fully realize its therapeutic potential. The coming years are likely to see continued interest in this compound as researchers explore its mechanisms and applications in greater depth.

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